molecular formula C16H18N4O2 B2945246 2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide CAS No. 1359638-06-4

2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide

Cat. No.: B2945246
CAS No.: 1359638-06-4
M. Wt: 298.346
InChI Key: OHZQEHPURMCFHS-UHFFFAOYSA-N
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Description

2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of trifluoroacetic acid as a catalyst and various solvents to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an antagonist or inhibitor of certain enzymes, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-[2-(pyrrolidin-1-yl)pyrimidin-5-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-22-14-7-3-2-6-13(14)15(21)19-12-10-17-16(18-11-12)20-8-4-5-9-20/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZQEHPURMCFHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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